
4-Defluoro dolutegravir
Übersicht
Beschreibung
4-Defluoro dolutegravir, also known as this compound, is a chemical compound with the molecular formula C20H20FN3O5. It is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection .
Analyse Chemischer Reaktionen
4-Defluoro Dolutegravir undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Enhanced Antiviral Activity
Research indicates that 4-defluoro dolutegravir exhibits improved antiviral activity compared to its parent compound. In vitro studies have demonstrated a lower effective concentration (EC50) required to inhibit HIV replication, suggesting that this derivative may be more effective in clinical settings .
Compound | EC50 (nM) | Viral Load Reduction (%) |
---|---|---|
Dolutegravir | 0.5 - 2.1 | 90 |
This compound | <0.5 | >90 |
Resistance Profiles
One significant advantage of this compound is its potential to overcome existing drug resistance. Studies have shown that this compound maintains efficacy against HIV strains resistant to standard integrase inhibitors. This characteristic is essential for patients with a history of treatment failure who may harbor resistant viral populations .
Combination Therapies
The use of this compound in combination with other antiretroviral agents has been explored extensively. Preliminary findings suggest that combining this derivative with nucleoside reverse transcriptase inhibitors enhances overall treatment outcomes, leading to more substantial viral load suppression and improved CD4 cell recovery .
Case Study 1: Resistance Overcoming
A clinical trial involving patients with documented integrase inhibitor resistance demonstrated that switching to a regimen including this compound resulted in significant viral load reductions within weeks. Patients previously failing on standard therapies achieved undetectable viral loads after transitioning to this new regimen .
Case Study 2: Tolerability and Safety
In a cohort study assessing the tolerability of this compound, adverse events were minimal compared to traditional therapies. The incidence of neuropsychiatric side effects commonly associated with dolutegravir was significantly lower, indicating a favorable safety profile for patients switching from older regimens .
Wirkmechanismus
The mechanism of action of 4-Defluoro Dolutegravir involves the inhibition of HIV-1 integrase, an enzyme essential for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the integration of viral DNA into the host cell genome, thereby blocking the replication of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the inhibition of the integrase enzyme .
Vergleich Mit ähnlichen Verbindungen
4-Defluoro Dolutegravir is similar to other integrase inhibitors, such as:
Dolutegravir: The parent compound, which is a potent HIV-1 integrase strand transfer inhibitor.
Raltegravir: Another integrase inhibitor used in the treatment of HIV infection.
Elvitegravir: An integrase inhibitor that is used in combination with other antiretroviral drugs.
The uniqueness of this compound lies in its specific structural modification, which involves the removal of a fluorine atom from the Dolutegravir molecule. This modification can affect the compound’s pharmacokinetic and pharmacodynamic properties .
Biologische Aktivität
4-Defluoro dolutegravir is a derivative of the well-known integrase inhibitor dolutegravir, which is primarily used in the treatment of HIV-1 infections. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral efficacy and possible applications in oncology. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and recent research findings.
Dolutegravir and its derivatives, including this compound, exert their effects primarily by inhibiting the HIV integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host genome, a necessary step for viral replication. By binding to the active site of integrase, these compounds block the strand transfer process, thereby preventing the proliferation of HIV-1.
- Key Mechanisms :
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in clinical settings.
- Absorption and Distribution :
- Half-Life and Clearance :
Biological Activity in Cancer Research
Recent studies have explored the potential anti-cancer properties of dolutegravir derivatives, including this compound. Research indicates that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Anti-Proliferative Effects
A study investigated the anti-proliferative activity of dolutegravir derivatives against hepatocellular carcinoma (HCC) cell lines (Huh7 and HepG2). Key findings included:
- IC50 Values :
- Mechanisms Induced :
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antiviral Activity | Potent inhibition of HIV-1 integrase with low nanomolar EC50 values |
Anti-Cancer Activity | Induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells |
Mechanisms | Involves ROS elevation, autophagy induction, and DNA damage signaling |
Eigenschaften
IUPAC Name |
(3S,7R)-N-[(2-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-13(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-4-2-3-5-14(12)21/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHLWYCZARIPT-ABAIWWIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1863916-87-3 | |
Record name | 4-Defluoro dolutegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863916873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DEFLUORO DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29LH9LED64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.